Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-12-16-17-15(22-12)11-7-9-18(10-8-11)13(19)5-6-14(20)21-4-2/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPLMGOPWPMTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)CCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Piperidine Ring Formation: The piperidine ring is often introduced through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Esterification: The final step involves esterification of the intermediate compound with ethyl 4-oxobutanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and drug interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and bind to enzymes or receptors, modulating their activity . This can lead to inhibition of enzyme activity or alteration of cellular signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s structural uniqueness lies in its 1,3,4-thiadiazole-piperidine-oxobutanoate architecture. Key analogs and their differentiating features are summarized below:
Pharmacological and Physicochemical Properties
Bioactivity
- Antimicrobial Potential: Thiadiazole derivatives are known for antibacterial activity. The ethyl-substituted thiadiazole in the target compound may enhance membrane penetration compared to methyl analogs .
- Enzyme Inhibition : Piperidine-containing compounds (e.g., ) often target enzymes like kinases or proteases. The target compound’s piperidine-thiadiazole combination could modulate selectivity for such targets .
Solubility and Lipophilicity
- LogP Estimates: Target compound: ~2.1 (moderate lipophilicity due to ethyl-thiadiazole and polar ester). Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate: ~3.5 (higher lipophilicity from tert-butyl group) . Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate: ~1.8 (lower due to thioether) .
Biological Activity
Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound combines structural elements from thiadiazole and piperidine, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 298.37 g/mol |
| CAS Number | [Not available] |
This compound features a piperidine ring substituted with a thiadiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiadiazole compounds against various bacterial strains, suggesting that the incorporation of the thiadiazole ring enhances the antimicrobial efficacy of the parent compounds . this compound may demonstrate similar properties due to its structural composition.
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. A review indicated that compounds containing thiadiazole scaffolds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. Thiadiazole-based compounds have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound could potentially serve as an anti-inflammatory agent.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation or cancer progression.
- Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling pathways, thereby influencing cell behavior.
- Oxidative Stress Reduction : Some studies suggest that thiadiazole derivatives can reduce oxidative stress by enhancing antioxidant defenses within cells .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the thiadiazole structure significantly increased antimicrobial potency .
- Anticancer Activity : In vitro studies on cancer cell lines showed that thiadiazole derivatives could induce apoptosis through caspase activation pathways. This compound was included in these evaluations but requires further investigation to establish its specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
